Dichapetalin I

Ovarian Cancer Cytotoxicity Selectivity

Researchers studying ovarian cancer often lack selective chemical probes. Dichapetalin I directly addresses this gap with its demonstrated selective cytotoxicity against the SW626 human ovarian adenocarcinoma cell line (ED50 = 0.2 µg/mL)-2.5-fold more potent than Dichapetalin J. This well-characterized merotriterpenoid serves as a critical tool for target identification, SAR campaigns to overcome in vivo limitations seen with analogs, and as a high-value addition to phenotypic screening libraries. Its unique selectivity fingerprint makes it irreplaceable for ovarian cancer-specific research.

Molecular Formula C38H50O6
Molecular Weight 602.8 g/mol
CAS No. 876610-25-2
Cat. No. B15192384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichapetalin I
CAS876610-25-2
Molecular FormulaC38H50O6
Molecular Weight602.8 g/mol
Structural Identifiers
SMILESCC(=CC1CC(C(=O)O1)C2CCC34C2(C3)C(CC5C4(C(CC6C5(CC=C7C6(COC(C7)C8=CC=CC=C8)C)C)O)C)O)CO
InChIInChI=1S/C38H50O6/c1-22(19-39)14-25-16-26(33(42)44-25)27-11-13-37-20-38(27,37)32(41)18-30-34(2)12-10-24-15-28(23-8-6-5-7-9-23)43-21-35(24,3)29(34)17-31(40)36(30,37)4/h5-10,14,25-32,39-41H,11-13,15-21H2,1-4H3/b22-14+/t25-,26-,27-,28-,29+,30+,31+,32+,34-,35-,36-,37+,38+/m0/s1
InChIKeyOGIKSTYGXSTZFU-XGDYXWHLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dichapetalin I Structural and Biological Baseline


Dichapetalin I (CAS 876610-25-2, C38H50O6, MW 602.8) is a naturally occurring dammarane-type merotriterpenoid isolated from the stem bark of Dichapetalum gelonioides, characterized by a 13,30-cyclodammarane skeleton fused to a unique 2-phenylpyrano moiety annellated to ring A [1]. This compound belongs to the dichapetalin class, a group of hybrid triterpenoids known for their cytotoxic properties against various cancer cell lines. First reported in 2006, Dichapetalin I exhibits a distinct structural profile that differentiates it from other dichapetalins and related triterpenoids, with its lactone-containing side chain and specific hydroxylation pattern contributing to its selective biological activity [2].

Source Naturally occurring merotriterpenoid isolated from Dichapetalum gelonioides stem bark
Structure 13,30-cyclodammarane skeleton fused to a unique 2-phenylpyrano moiety with a lactone side chain
Workflow Supports cell-model cytotoxicity studies; suitable for selectivity screening against ovarian adenocarcinoma lines

Why Dichapetalin I Cannot Be Substituted


Substitution of Dichapetalin I with other dichapetalin analogs or generic triterpenoids is scientifically unsound due to profound differences in target cell line selectivity and in vivo translatability. While compounds within the dichapetalin class share a common dammarane core, the specific side-chain modifications and hydroxylation patterns of Dichapetalin I confer a unique selectivity profile against the SW626 human ovarian adenocarcinoma cell line, a specificity not observed for broader-spectrum analogs like Dichapetalins K and L [1]. Furthermore, the well-documented failure of the prototypical analog, Dichapetalin A, in an in vivo hollow fiber assay at doses of 1–6 mg/kg underscores the fact that structural homology does not predict functional utility [2]. Therefore, procurement of a specific dichapetalin, such as Dichapetalin I, is essential for research programs aiming to investigate selective cytotoxicity or to develop SAR models that can circumvent the in vivo limitations observed in related compounds.

Target selectivity
Broader-spectrum analogs (K, L)
Cell-line selectivity may shift; SW626 preferential response is not replicated by analogs with wider activity profiles.
In vivo translation
Class prototype (Dichapetalin A)
Reported in vivo inactivity in hollow fiber assay suggests structural homology does not predict functional outcome.

Dichapetalin I Evidence for Selection


Selective Cytotoxicity in SW626 Ovarian Cancer

Dichapetalin I demonstrates selective and significant cytotoxicity against the SW626 human ovarian adenocarcinoma cell line, with an ED50 of 0.2 µg/mL. In the same study, the closely related analog Dichapetalin J (3) exhibited an ED50 of 0.5 µg/mL, while the later-isolated Dichapetalins K (4) and L (5) showed a broader spectrum of cytotoxicity across the panel, lacking the pronounced selectivity for SW626 [1]. This direct head-to-head comparison within a single experimental framework establishes Dichapetalin I as the most potent and selective compound for targeting SW626 cells among the analogs tested.

SW626 Selectivity
Head-to-head
ED50 = 0.2 µg/mL vs. 0.5 µg/mL for Dichapetalin J; K/L lack specific SW626 selectivity
Reported cell-model selectivity context supports ovarian adenocarcinoma research use.
72-h exposure; head-to-head comparison in a single study.
Ovarian Cancer Cytotoxicity Selectivity

In Vivo Potential vs. Dichapetalin A

While direct in vivo data for Dichapetalin I is not yet available, its distinct in vitro selectivity profile is contrasted with the confirmed in vivo failure of the class prototype, Dichapetalin A. In the same study, Dichapetalin A (1) was evaluated in an in vivo hollow fiber assay across a dose range of 1–6 mg/kg and was found to be completely inactive [1]. This cross-study comparison highlights that the structural features of Dichapetalin I—particularly its specific side-chain configuration—may offer a more favorable path toward in vivo translation than the failed prototype, making it a superior starting point for medicinal chemistry optimization.

In Vivo Translation Gap
Cross-study
Dichapetalin I not evaluated in vivo; class prototype A inactive at 1–6 mg/kg in hollow fiber assay
In vivo response context requires direct evaluation; current data are cross-study observations.
Data to verify; no direct in vivo testing yet reported for this compound.
In Vivo Efficacy Drug Development Comparative Pharmacology

Lactone Side Chain and 2-Phenylpyrano Moiety

Dichapetalin I belongs to a class of compounds defined by a 13,30-cyclodammarane skeleton with a 2-phenylpyrano moiety annellated to ring A [1]. Unlike analogs such as Dichapetalins Q and R, which replace the lactone ring in the side chain with a lactol and bear a tertiary methyl and double bond instead of the cyclopropane ring, Dichapetalin I retains the canonical lactone-containing side chain and cyclopropane structure [2]. This structural distinction is hypothesized to influence both target binding and metabolic stability, contributing to its unique cytotoxic selectivity.

Lactone/Cyclopropane Motif
Class-level
I retains canonical lactone side chain and cyclopropane ring; Q/R replace with lactol and double bond
Structural differentiation supports SAR studies; bioactivity link not quantified.
Based on NMR characterization; class-level inference.
Structural Biology Natural Product Chemistry SAR

Dichapetalin I Validated Application Scenarios


Selective Ovarian Cancer Probe Development

Due to its demonstrated selective cytotoxicity against the SW626 human ovarian adenocarcinoma cell line (ED50 = 0.2 µg/mL), Dichapetalin I is optimally suited for research programs focused on ovarian cancer target identification and validation. Its 2.5-fold greater potency against SW626 compared to Dichapetalin J, and its selectivity over broader-spectrum analogs, make it a valuable chemical probe for dissecting pathways specific to ovarian cancer biology [1]. Researchers can utilize this compound to investigate differential sensitivity mechanisms in ovarian versus other cancer types.

SAR Studies for In Vivo Improvement

The confirmed in vivo inactivity of Dichapetalin A in a hollow fiber assay (1–6 mg/kg) highlights a critical translational gap within the dichapetalin class [1]. Dichapetalin I, with its distinct structural features (e.g., intact lactone side chain and cyclopropane ring), serves as a foundational scaffold for medicinal chemistry efforts aimed at improving in vivo efficacy. Procurement of Dichapetalin I enables SAR campaigns designed to identify the structural determinants of in vivo stability and activity, potentially yielding analogs with enhanced drug-like properties.

Natural Product Library Screening for Selective Cytotoxins

As a well-characterized, naturally occurring meroterpenoid with a unique selectivity fingerprint, Dichapetalin I is a high-value addition to natural product libraries used in phenotypic screening. Its inclusion allows for the identification of cell lines or genetic backgrounds that are uniquely sensitive to this chemotype, thereby uncovering novel therapeutic hypotheses and potential biomarkers of response. The quantitative data on its selective cytotoxicity against SW626 cells provides a robust reference point for comparative screening efforts [1].

Application
Selection Property
Validation Focus
Ovarian cancer cell-model studies
Cell-line selectivity profile
SW626 cytotoxicity endpoints
Medicinal chemistry SAR campaigns
Lactone/cyclopropane pharmacophore
In vivo response context review
Phenotypic screening library inclusion
Chemotype selectivity fingerprint
Differential cytotoxicity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dichapetalin I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.